N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide, commonly known as MPF-39 or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and plays a crucial role in B-cell development, activation, and survival. MPF-39 has shown promising results in preclinical studies as a potential therapy for B-cell malignancies and autoimmune diseases.
作用機序
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon BCR activation, this compound is activated and phosphorylates downstream targets, leading to B-cell activation and proliferation. MPF-39 binds to the ATP-binding site of this compound and inhibits its activity, thereby blocking BCR signaling and preventing B-cell activation and survival.
Biochemical and Physiological Effects
MPF-39 has been shown to inhibit BCR signaling and B-cell activation in preclinical models. In addition, MPF-39 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to BCR stimulation. These effects suggest that MPF-39 may have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
One of the main advantages of MPF-39 is its specificity for N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide, which reduces the potential for off-target effects. In addition, MPF-39 has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies, suggesting that it may be a promising therapy for these diseases. However, one limitation of MPF-39 is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on MPF-39. One direction is the development of combination therapies that target multiple pathways in B-cell malignancies. Another direction is the investigation of MPF-39 in autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, further studies are needed to determine the safety and efficacy of MPF-39 in clinical trials.
合成法
The synthesis of MPF-39 involves several steps starting from commercially available starting materials. The first step is the synthesis of 2-methyl-6-(4-morpholinyl)-4-pyrimidinamine, which is then coupled with 4-aminophenyl-2-furamide to yield MPF-39. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学的研究の応用
MPF-39 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, MPF-39 has demonstrated potent anti-tumor activity both as a single agent and in combination with other therapies.
特性
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-21-18(13-19(22-14)25-8-11-27-12-9-25)23-15-4-6-16(7-5-15)24-20(26)17-3-2-10-28-17/h2-7,10,13H,8-9,11-12H2,1H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGVUBAYUSKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。